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Executive Summary

Davalomilast (also known as Ivarmacitinib or SHR0302) is an orally administered, potent, and
highly selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various
immune-mediated inflammatory diseases, including atopic dermatitis and psoriasis. By
selectively targeting JAK1, Davalomilast modulates the signaling of key pro-inflammatory
cytokines implicated in the pathogenesis of these debilitating skin conditions. This technical
guide provides a comprehensive overview of Davalomilast, including its mechanism of action,
preclinical and clinical data, and detailed experimental protocols to facilitate further research
and development.

Mechanism of Action: Selective JAK1 Inhibition

Davalomilast exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1)
enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signal
transduction of numerous cytokines and growth factors that are pivotal in immune responses
and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine
Kinase 2 (Tyk2).

In psoriasis and atopic dermatitis, the dysregulation of cytokine signaling pathways is a key
driver of the chronic inflammation and epidermal hyperproliferation characteristic of these
diseases. Specifically, cytokines such as interleukin (IL)-4, IL-5, IL-13 (central to the Type 2
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inflammation in atopic dermatitis) and interferon-gamma (IFN-y), IL-17, and IL-23 (implicated in
the Th1/Th17-driven pathology of psoriasis) rely on JAK1 for signal transduction.

Upon cytokine binding to their respective receptors, JAKs become activated and phosphorylate
the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)
proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization,
translocation to the nucleus, and subsequent modulation of target gene transcription.

Davalomilast's high selectivity for JAK1 is a key attribute, as it allows for the targeted inhibition
of inflammatory pathways while potentially minimizing off-target effects associated with the
inhibition of other JAK isoforms. For instance, sparing JAK2 may reduce the risk of
hematological adverse events such as anemia and neutropenia.[1]

Signaling Pathway Diagram
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Davalomilast inhibits JAK1 phosphorylation, blocking downstream signaling.

Quantitative Data

In Vitro Selectivity Profile

Davalomilast demonstrates a high degree of selectivity for JAK1 over other JAK family

members. The half-maximal inhibitory concentration (IC50) values are summarized below.
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Selectivity Ratio (Fold-

Target Kinase (B L) Selectivity vs. JAK1)
JAK1 0.1 1

JAK2 0.9 9

JAK3 7.7 7

TYK2 42 20

Data compiled from preclinical studies.

Clinical Efficacy in Atopic Dermatitis (Phase Il)

A randomized, double-blind, placebo-controlled Phase Il study (QUARTZ2, NCT04162899)
evaluated the efficacy and safety of oral Davalomilast in adult patients with moderate to
severe atopic dermatitis over 12 weeks.[1][2][3]

Efficacy Endpoint Davalomilast 4 mg Davalomilast 8 mg
Placebo (n=35)
(Week 12) QD (n=35) QD (n=35)
IGA Response (% of
. 5.7% 25.7% (p=0.022) 54.3% (p<0.001)
patients)
EASI-75 Response (%
_ 22.9% 51.4% (p=0.013) 74.3% (p<0.001)
of patients)
Pruritus NRS =3-point
22.9% 65.7% (p<0.001) 74.3% (p<0.001)

improvement (%)

IGA Response: Investigator's Global Assessment score of O (clear) or 1 (almost clear) with a
>2-grade improvement from baseline. EASI-75: 275% improvement from baseline in the
Eczema Area and Severity Index. Pruritus NRS: Numerical Rating Scale for itch.

Clinical Safety in Atopic Dermatitis (Phase Il)
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Adverse Event Davalomilast 4 mg Davalomilast 8 mg
. Placebo (n=35)

Profile (Week 12) QD (n=35) QD (n=35)

Any TEAE (%) 51.4% 60.0% 68.6%

Serious AEs (%) 0% 0% 8.6%*

Serious Infections (%) 0% 0% 0%

*TEAE: Treatment-Emergent Adverse Event. SAE: Serious Adverse Event. Three SAEs were
reported, all were worsening of atopic dermatitis and deemed unrelated to the active treatment.
Most AEs were mild.

Psoriasis and Psoriatic Arthritis Research

While specific data from clinical trials focused solely on plaque psoriasis are not yet fully
published, a Phase Il clinical trial (NCT04957550) is underway to evaluate the efficacy and
safety of Davalomilast in subjects with active psoriatic arthritis. The primary outcome for this
study is the American College of Rheumatology 20% (ACR20) response rate at week 24. Given
the shared inflammatory pathways between psoriasis and psoriatic arthritis, positive results
from this trial would further support the therapeutic potential of Davalomilast in psoriatic
diseases. Preliminary reports from studies in psoriatic arthritis suggest that Davalomilast has a
good and fast efficacy with an acceptable safety profile.

Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF)
assay to determine the IC50 values of Davalomilast against purified JAK enzymes.

Objective: To quantify the inhibitory activity of Davalomilast on JAK1, JAK2, JAK3, and TYK2.

Principle: The HTRF KInEASE™ assay is a competitive binding assay. It measures the
phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on
FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and
streptavidin-XL665 (acceptor) which binds to the biotinylated substrate. Inhibition of the kinase
results in a decreased HTRF signal.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b15573264?utm_src=pdf-body
https://www.benchchem.com/product/b15573264?utm_src=pdf-body
https://www.benchchem.com/product/b15573264?utm_src=pdf-body
https://www.benchchem.com/product/b15573264?utm_src=pdf-body
https://www.benchchem.com/product/b15573264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

Biotinylated peptide substrate

ATP

Davalomilast (SHR0302)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
HTRF Detection Buffer

Europium-labeled anti-phospho-substrate antibody

Streptavidin-XL665

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of Davalomilast in 100% DMSO. Further
dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-
only control.

Kinase Reaction: a. Add 2 uL of diluted Davalomilast or DMSO control to the wells of a 384-
well plate. b. Add 4 pL of the respective JAK enzyme solution (diluted in assay buffer) to
each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by
adding 4 pL of a solution containing ATP and the biotinylated peptide substrate. e. Incubate
for 60 minutes at room temperature.

Detection: a. Stop the reaction by adding 10 pL of HTRF detection buffer containing EDTA,
the europium-labeled antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room
temperature, protected from light.
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o Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate
emission) and 665 nm (FRET signal).

o Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of
inhibition against the logarithm of the Davalomilast concentration and fit the data using a

four-parameter logistic model to determine the IC50 value.
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Prepare Davalomilast Serial Dilutions

:

Add Davalomilast/DMSO to 384-well Plate

:

Add JAK Enzyme Solution

:

Incubate for 15 min at RT

:

Add ATP and Biotinylated Substrate

:

Incubate for 60 min at RT (Kinase Reaction)

:

Add HTRF Detection Reagents with EDTA

:

Incubate for 60 min at RT (Detection)

:

Read Plate on HTRF Reader

:

Calculate HTRF Ratio and Determine IC50
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Workflow for determining kinase inhibition using an HTRF assay.
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Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to assess the ability of Davalomilast to inhibit cytokine-
induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of JAK1-mediated STAT phosphorylation by Davalomilast
in a relevant human cell line.

Principle: In response to cytokine stimulation, JAK1 phosphorylates STAT proteins. This assay
quantifies the level of phosphorylated STAT (pSTAT) in cell lysates using a sensitive
immunoassay, such as AlphaLISA® or HTRF.

Materials:

o Human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HelLa, HaCaT
keratinocytes, or peripheral blood mononuclear cells - PBMCs)

o Appropriate cytokine for stimulation (e.g., IFN-y for JAK1/JAK2 signaling, IL-4/IL-13 for
JAK1/JAK3 signaling)

o Davalomilast (SHR0302)

e Cell culture medium and supplements

o Lysis buffer

o PSTAT detection kit (e.g., AlphaLISA® SureFire® Ultra™ or HTRF Phospho-STAT kits)
o Assay plates (e.g., 96-well or 384-well)

e AlphaLISA® or HTRF-compatible plate reader

Procedure:

e Cell Culture and Plating: a. Culture cells to approximately 80-90% confluency. b. Seed cells
into a 96-well tissue culture plate at an optimized density and allow them to adhere
overnight. c. Serum-starve the cells for 4-6 hours prior to the experiment, if necessary.
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o Compound Treatment: a. Prepare serial dilutions of Davalomilast in serum-free medium. b.
Remove the medium from the cells and add the diluted Davalomilast or vehicle control. c.
Pre-incubate the cells with the compound for 1-2 hours at 37°C.

o Cytokine Stimulation: a. Add the appropriate cytokine at a pre-determined concentration
(e.g., EC80) to the wells. b. Incubate for 15-30 minutes at 37°C to induce STAT
phosphorylation.

e Cell Lysis: a. Remove the medium and add lysis buffer to each well. b. Incubate on a plate
shaker for 10-15 minutes at room temperature.

o Detection (Example using AlphaLISA®): a. Transfer the cell lysate to a 384-well assay plate.
b. Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's
protocol. c. Incubate in the dark at room temperature for 1-2 hours.

o Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

o Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each
Davalomilast concentration relative to the cytokine-stimulated control and calculate the IC50
value.

Conclusion

Davalomilast (SHR0302) is a promising, orally available, selective JAK1 inhibitor with
demonstrated efficacy and a favorable safety profile in atopic dermatitis. Its mechanism of
action, which targets key inflammatory cytokine pathways, provides a strong rationale for its
investigation in other immune-mediated skin diseases such as psoriasis. The data and
protocols presented in this technical guide are intended to support the ongoing research and
development efforts for this novel therapeutic agent. Further studies, particularly the elucidation
of clinical trial data in plaque psoriasis, will be crucial in defining the full therapeutic potential of
Davalomilast in the field of dermatology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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